![molecular formula C17H20ClFN2O B2495264 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride CAS No. 1225290-89-0](/img/structure/B2495264.png)
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine derivatives involves multiple steps, including acetylation, reaction with piperazine to obtain monosubstituted piperazine derivatives, and subsequent deacetylation to achieve the target product. Wang Xiao-shan (2011) described a method yielding over 56.9% of a related compound, highlighting the efficiency of such synthetic routes (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure characterization is crucial for understanding the compound's chemical behavior. Studies employing techniques such as IR, 1HNMR, and MS confirm the chemical structure of synthesized compounds. For instance, the structural analysis of a related piperazine derivative was detailed by Dingrong Yang et al. (2009), who utilized X-ray and DFT methods to elucidate the compound's configuration (Dingrong Yang et al., 2009).
Chemical Reactions and Properties
Piperazine derivatives undergo various chemical reactions, contributing to their versatile chemical properties. For example, the reactions involving aromatic, heteroaromatic, and oxygenated phenylpropyl derivatives of piperazine compounds were explored to understand their affinity for neurotransmitter transporters (D. Lewis et al., 2003) (D. Lewis et al., 2003).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are essential for the compound's application in pharmaceutical formulations. C. Sanjeevarayappa et al. (2015) characterized the crystal structure of a piperazine derivative, providing insights into its physical properties and potential pharmaceutical applications (C. Sanjeevarayappa et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The scale-up synthesis of dopamine uptake inhibitors such as GBR-12909, which shares structural similarities with 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride, has been explored to develop robust processes that eliminate the need for chromatographic purifications and minimize the use of environmentally harmful reagents. These efforts aim to improve the overall yield and reproducibility of synthesizing such compounds, highlighting their importance in research focused on the dopamine system (Ironside et al., 2002).
Biological Evaluation and Potential Therapeutic Uses
Compounds structurally related to 1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine have been synthesized and evaluated for their serotonin-selective reuptake inhibition (SSRI) properties, aiming to develop antidepressants with potentially improved adverse reaction profiles. This research underlines the potential of piperazine derivatives in creating more effective and better-tolerated SSRIs (Dorsey et al., 2004).
Pharmacological Tools
Research has also focused on developing long-acting dopamine transporter ligands based on piperazine derivatives. These compounds are investigated for their potential in treating cocaine abuse by providing insight into the dopamine system's role in addiction. Such studies are crucial for developing therapeutic agents targeting the dopamine transporter with high selectivity and potency (Hsin et al., 2002).
Exploration of Novel Mechanisms
The investigation into bis(heteroaryl)piperazines (BHAPs) as non-nucleoside HIV-1 reverse transcriptase inhibitors exemplifies the diverse applications of piperazine derivatives. By synthesizing and evaluating various analogues, researchers aim to discover compounds that are significantly more potent than earlier iterations, thus contributing to the ongoing search for effective HIV treatments (Romero et al., 1994).
Eigenschaften
IUPAC Name |
1-[3-[(3-fluorophenyl)methoxy]phenyl]piperazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O.ClH/c18-15-4-1-3-14(11-15)13-21-17-6-2-5-16(12-17)20-9-7-19-8-10-20;/h1-6,11-12,19H,7-10,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOCPXIBXIOALEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC=C2)OCC3=CC(=CC=C3)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[(3-Fluorophenyl)methoxy]phenyl}piperazine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

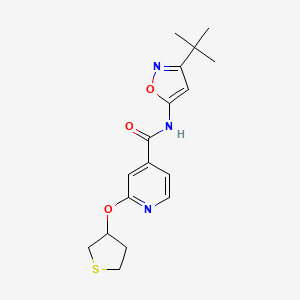

![N-(4-chloro-2-(trifluoromethyl)phenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2495188.png)
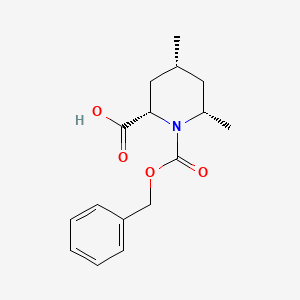

![1'-Ethyl-7-methoxy-2-(p-tolyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2495191.png)
![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-methoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2495193.png)

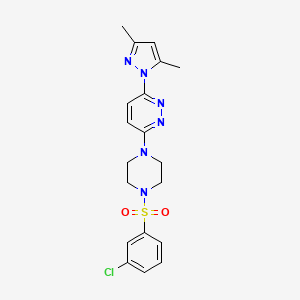
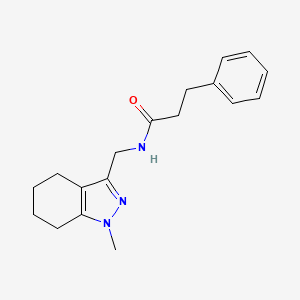
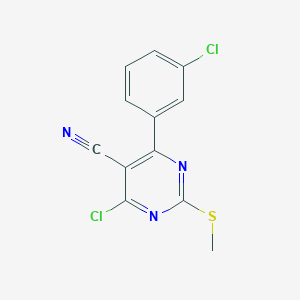
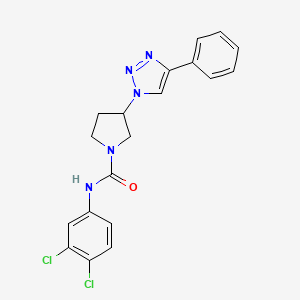
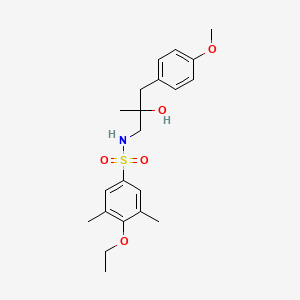
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B2495203.png)